Dacinostat

Description

Dacinostat is a novel histone deacetylase inhibitor.

Structure

3D Structure

Properties

IUPAC Name |

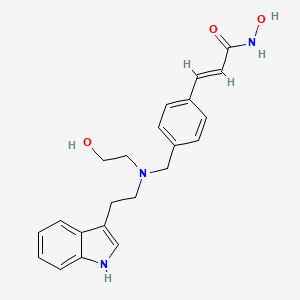

(E)-N-hydroxy-3-[4-[[2-hydroxyethyl-[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c26-14-13-25(12-11-19-15-23-21-4-2-1-3-20(19)21)16-18-7-5-17(6-8-18)9-10-22(27)24-28/h1-10,15,23,26,28H,11-14,16H2,(H,24,27)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDQBBCUWLSASG-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCN(CCO)CC3=CC=C(C=C3)C=CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CCN(CCO)CC3=CC=C(C=C3)/C=C/C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870351 | |

| Record name | Dacinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404951-53-7 | |

| Record name | Dacinostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404951-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dacinostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404951537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dacinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17034 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dacinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DACINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V10P524501 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dacinostat (LAQ824): A Technical Guide on the Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dacinostat, also known as NVP-LAQ824, is a potent, pan-histone deacetylase (HDAC) inhibitor belonging to the cinnamic acid hydroxamate class of compounds.[1] It has demonstrated significant anti-neoplastic activity across a range of hematological and solid tumors in preclinical studies.[1][2] The primary mechanism of action involves the inhibition of Class I and II HDAC enzymes, leading to the hyperacetylation of both histone and non-histone proteins.[1] This epigenetic and post-translational modulation triggers a cascade of anti-cancer effects, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis. This document provides an in-depth technical overview of Dacinostat's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The reversible acetylation of lysine (B10760008) residues on histone tails is a critical epigenetic modification that regulates chromatin structure and gene expression. Histone acetyltransferases (HATs) add acetyl groups, leading to a relaxed chromatin state permissive for transcription, while HDACs remove them, resulting in condensed chromatin and transcriptional repression.[3] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[4][5]

Dacinostat functions as a potent pan-HDAC inhibitor with an IC50 value of approximately 32 nM.[6][7] As a hydroxamic acid derivative, its core mechanism involves the chelation of the zinc ion (Zn2+) cofactor within the active site of HDAC enzymes. This binding obstructs the catalytic activity of the enzyme, preventing the removal of acetyl groups from its protein substrates.[8][9] The consequence is a global increase in the acetylation levels of histones (notably H3 and H4) and a wide array of non-histone proteins.

Downstream Cellular Consequences

The inhibition of HDACs by Dacinostat initiates two major parallel cascades: the alteration of gene transcription through histone hyperacetylation and the modulation of protein function through the hyperacetylation of non-histone targets.

Transcriptional Reprogramming via Histone Hyperacetylation

Increased acetylation of histone H3 and H4 neutralizes the positive charge of lysine residues, weakening their interaction with negatively charged DNA. This results in a more relaxed, open chromatin structure (euchromatin), enhancing the accessibility of transcription factors to gene promoters. A key consequence is the re-expression of silenced tumor suppressor genes.[10]

A primary example is the transcriptional activation of the CDKN1A gene, which encodes the cyclin-dependent kinase inhibitor p21.[6] Dacinostat activates the p21 promoter, with a 50% maximal promoter activation (AC50) concentration of 0.30 μM.[6] The resulting increase in p21 protein levels is a critical mediator of Dacinostat-induced cell cycle arrest.[6]

Modulation of Non-Histone Protein Function

A growing body of evidence indicates that the anti-cancer effects of HDAC inhibitors are significantly mediated by their impact on non-histone proteins.[11][12] These proteins are involved in numerous critical cellular processes.

-

Heat Shock Protein 90 (HSP90): Dacinostat induces the acetylation of the molecular chaperone HSP90.[13] Acetylation disrupts HSP90's chaperone function, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its "client" proteins.[13] Many of these client proteins are oncoproteins critical for tumor growth and survival, such as HER2 (ErbB2), Bcr-Abl, and Raf-1.[12][13]

-

Tumor Suppressor p53: While p53's role in Dacinostat-mediated effects can be context-dependent, HDACs are known to deacetylate p53, targeting it for degradation.[3][13] HDAC inhibition can therefore lead to p53 acetylation, increasing its stability and transcriptional activity to promote apoptosis and cell cycle arrest.[14]

-

Other Targets: Dacinostat also induces hyperacetylation of other proteins like α-tubulin, which can affect microtubule stability and cell migration.[14]

Phenotypic Effects on Cancer Cells

The molecular changes induced by Dacinostat culminate in potent, selective anti-tumor phenotypes.

Cell Cycle Arrest

Dacinostat treatment causes a robust cell cycle arrest, predominantly in the G2/M phase, in cancer cells.[1] This effect is selective for transformed cells, as normal fibroblasts undergo only growth arrest.[6] The pathway is driven by the aforementioned upregulation of p21, which inhibits cyclin-dependent kinase (CDK) complexes. This leads to the accumulation of the hypophosphorylated, active form of the Retinoblastoma (Rb) tumor suppressor protein, which in turn blocks cell cycle progression.[6]

Induction of Apoptosis

Dacinostat is a potent inducer of apoptosis in tumor cells.[15] This is evidenced by an increase in the sub-G1 cell population during flow cytometry, positive Annexin V staining, and the cleavage of effector proteins like caspase-3 and Poly (ADP-ribose) polymerase (PARP).[1] The apoptotic induction is multifaceted, resulting from the transcriptional upregulation of pro-apoptotic genes (e.g., Bim, BAX) and the degradation of survival-critical oncoproteins via HSP90 inhibition.[3][13]

Anti-Angiogenic and Anti-Metastatic Effects

Dacinostat exhibits significant anti-angiogenic properties.[16] It has been shown to down-regulate the expression of hypoxia-inducible factor 1-alpha (HIF-1α) and its target, vascular endothelial growth factor (VEGF), in tumor cells.[16] Furthermore, it directly impacts endothelial cells by inhibiting the expression of key angiogenic genes like angiopoietin-2 and its receptor Tie-2, thereby reducing endothelial cell proliferation and tube formation.[16] Dacinostat has also been shown to inhibit the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[14][17]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy and activity of Dacinostat from preclinical studies.

Table 1: In Vitro Inhibitory Concentrations of Dacinostat

| Parameter | Target/Cell Line | Value | Reference(s) |

|---|---|---|---|

| IC50 | Pan-HDAC (cell-free) | 32 nM | [6][7] |

| IC50 | HDAC1 (cell-free) | 9 nM | [7] |

| IC50 (Growth Inhibition) | HCT116 (Colon Cancer) | 0.01 µM | [6] |

| IC50 (Growth Inhibition) | H1299 (Lung Carcinoma) | 0.15 µM | [6] |

| IC50 (Growth Inhibition) | Various Cancer Lines | < 1 µM | [15] |

| AC50 (Promoter Activation) | p21 Promoter | 0.30 µM |[6] |

Table 2: Cellular and In Vivo Effects of Dacinostat

| Effect | Model System | Treatment | Result | Reference(s) |

|---|---|---|---|---|

| Apoptosis Induction | Daoy Medulloblastoma Cells | IC50 conc. for 48h | 24% increase in apoptotic cells | [1] |

| Apoptosis Induction | D283 Medulloblastoma Cells | IC50 conc. for 48h | 14% increase in apoptotic cells | [1] |

| Tumor Growth Inhibition | HCT116 Xenograft (mice) | 100 mg/kg (i.v.) | Dose-dependent inhibition | [6] |

| Tumor Growth Inhibition | Daoy Xenograft (mice) | 20 mg/kg (i.p.) | Significant tumor suppression | [1] |

| Clonogenic Survival | H23/H460 Lung Cancer Cells | Dacinostat + Radiation | 5-fold reduction vs. control | |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Dacinostat.

Cell Viability (MTT) Assay

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase, which reflects the number of viable cells.

-

Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of Dacinostat (e.g., 0.001 to 10 µM) for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Acetylated Histones and p21

This technique is used to detect specific proteins in a cell lysate.

-

Cell Lysis: Treat cells with Dacinostat for the desired time (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for acetyl-Histone H3, p21, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment & Harvesting: Treat cells with Dacinostat or vehicle control for 24-48 hours. Harvest cells by trypsinization, collecting both adherent and floating cells to include apoptotic populations.

-

Fixation: Wash cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence of the PI-stained DNA.

-

Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, G2/M, and sub-G1 (apoptotic) phases.

Conclusion

Dacinostat (LAQ824) is a multifaceted anti-cancer agent whose mechanism of action extends beyond simple epigenetic modulation. By inhibiting HDAC enzymes, it triggers a dual assault on cancer cells: transcriptional reprogramming through histone hyperacetylation and functional disruption of key oncogenic pathways through non-histone protein hyperacetylation. This leads to the induction of cell cycle arrest, apoptosis, and the inhibition of tumor angiogenesis. The potent and selective nature of these effects, demonstrated across numerous preclinical models, underscores the therapeutic potential of Dacinostat in oncology.

References

- 1. A high-throughput screening identifies histone deacetylase inhibitors as therapeutic agents against medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NVP-LAQ824; LAQ-824; Dacinostat - HDAC Inhibitor [hdacis.com]

- 3. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Potential of histone deacetylase inhibitors in the control and regulation of prostate, breast and ovarian cancer [frontiersin.org]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Histone deacetylase (HDAC) inhibitors in recent clinical trials for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in targeting histone deacetylase for treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deacetylase inhibitors - focus on non-histone targets and effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nonhistone protein acetylation as cancer therapy targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Histone deacetylase inhibitor induces cell apoptosis and cycle arrest in lung cancer cells via mitochondrial injury and p53 up-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. The histone deacetylase inhibitor NVP-LAQ824 inhibits angiogenesis and has a greater antitumor effect in combination with the vascular endothelial growth factor receptor tyrosine kinase inhibitor PTK787/ZK222584 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dacinostat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Discovery and Development of LAQ824 (Dacinostat): A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

LAQ824, also known as Dacinostat, is a potent, second-generation, pan-histone deacetylase (HDAC) inhibitor belonging to the cinnamic acid hydroxamate class. Its discovery stemmed from a systematic medicinal chemistry effort to develop novel, well-tolerated, and efficacious anticancer agents. Preclinical studies have demonstrated its ability to induce cell cycle arrest, apoptosis, and inhibit tumor growth across a range of hematologic and solid tumor models. A key feature of LAQ824's mechanism is the induction of hyperacetylation in both histone and non-histone proteins, notably the molecular chaperone Heat Shock Protein 90 (HSP90), leading to the degradation of multiple oncogenic client proteins. Phase I clinical trials have established its safety profile and recommended dose for further studies, confirming its pharmacodynamic effects in patients. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of LAQ824.

Discovery and Optimization

The journey to LAQ824 began with screening natural products that induced the expression of the cyclin-dependent kinase inhibitor p21(waf1), a key regulator of cell cycle progression.[1] This cell-based screen identified potent HDAC inhibitors like trapoxin B and trichostatin A.[1] A parallel effort focused on synthetic compounds, starting with simple structures and evolving through systematic structural exploration.[1]

A key breakthrough was the identification of the cinnamyl hydroxamic acid NVP-LAK974 from the Novartis compound archive.[1] While possessing good enzymatic and cellular potency, NVP-LAK974 suffered from poor in vivo efficacy.[1] This prompted a focused medicinal chemistry program to optimize the cinnamyl hydroxamate scaffold. This effort culminated in the synthesis of NVP-LAQ824, which distinguished itself with a superior profile of tolerability, potency, and significant in vivo antitumor activity in xenograft models.[1][2]

Mechanism of Action

LAQ824 exerts its anticancer effects through a multi-faceted mechanism of action, primarily centered on the inhibition of class I and class II histone deacetylases. This inhibition leads to the accumulation of acetyl groups on both histone and non-histone protein targets.

Histone Hyperacetylation and Transcriptional Regulation

As a pan-HDAC inhibitor, LAQ824 prevents the removal of acetyl groups from the lysine (B10760008) residues of histones H3 and H4.[2][3] This hyperacetylation leads to a more relaxed chromatin structure, allowing for the transcriptional activation of previously silenced genes, including tumor suppressor genes. A prime example is the transcriptional activation of the CDKN1A gene, which encodes the p21 protein, a potent inhibitor of cyclin-dependent kinases.[2][4][5][6] The induction of p21 leads to cell cycle arrest, primarily at the G2/M phase, and contributes to the antiproliferative effects of LAQ824.[2][3]

Non-Histone Protein Targets: The Role of HSP90

A distinguishing feature of LAQ824 is its effect on non-histone proteins, particularly the molecular chaperone HSP90. LAQ824 treatment leads to the hyperacetylation of HSP90, which disrupts its chaperone function.[7][8][9] This inhibition prevents HSP90 from stabilizing its numerous "client" proteins, many of which are critical oncoproteins involved in cell growth, proliferation, and survival, such as Bcr-Abl and Raf-1.[8][9][10] The subsequent degradation of these client proteins via the proteasome pathway is a key contributor to LAQ824's potent antitumor activity.[10] The inhibition of HSP90 is often accompanied by a compensatory increase in the expression of HSP72, serving as a molecular signature of this off-target effect.[7][11][12]

Induction of Apoptosis

LAQ824 selectively induces apoptosis in cancer cells while largely sparing normal cells.[2][3][13] This selective induction of cell death is mediated through the mitochondrial pathway.[13] Treatment with LAQ824 leads to the increased expression and activity of pro-apoptotic proteins like caspase 9 and Apaf1, and promotes the release of mitochondrial factors such as cytochrome c and AIF (Apoptosis-Inducing Factor).[13] Furthermore, LAQ824-induced apoptosis involves the activation of the caspase cascade, culminating in the cleavage of poly (ADP-ribose) polymerase (PARP).[6]

Signaling Pathways

The antitumor activity of LAQ824 involves the modulation of several critical signaling pathways. The primary pathway involves HDAC inhibition leading to p21 induction, retinoblastoma protein (Rb) hypophosphorylation, and subsequent cell cycle arrest and apoptosis. Additionally, the inhibition of the HSP90 chaperone cycle represents a crucial parallel pathway. More recent studies have also indicated that LAQ824 can activate the Notch signaling pathway in hematopoietic and solid tumor cells, which may have implications for combination therapies.[14][15][16]

Caption: LAQ824 Mechanism of Action Pathway.

Caption: Inhibition of the HSP90 Chaperone Cycle by LAQ824.

Preclinical Data

LAQ824 has demonstrated significant antitumor activity in a wide array of preclinical models, both in vitro and in vivo.

In Vitro Activity

LAQ824 is a potent inhibitor of HDAC enzymatic activity with an IC50 value of approximately 32 nM.[4] It selectively inhibits the growth of various cancer cell lines at submicromolar concentrations, while requiring higher concentrations to affect normal fibroblasts.[2][4] The compound has shown potent activity against cell lines derived from multiple myeloma, myeloid leukemia, colon cancer, lung cancer, and breast cancer.[4][7][9][17]

Table 1: In Vitro Potency of LAQ824 in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Reference |

| HCT116 | Colon Cancer | IC50 | 0.01 µM | [4] |

| H1299 | Non-small Cell Lung Cancer | IC50 | 0.15 µM | [4] |

| Multiple Myeloma (MM.1S) | Multiple Myeloma | IC50 (24h) | ~100 nM | [6] |

| - | General HDAC Inhibition | IC50 | 32 nM | [4] |

| - | p21 Promoter Activation | AC50 | 0.30 µM | [4] |

In Vivo Efficacy

The in vitro activity of LAQ824 translates to significant antitumor effects in vivo. In a human colon tumor (HCT116) xenograft model, LAQ824 produced dose-dependent inhibitory effects on tumor growth.[4][5] It has also demonstrated efficacy in murine models of leukemia and multiple myeloma, leading to a significant prolongation of survival in treated mice compared to controls.[5][17][18]

In vivo studies confirmed the mechanism of action, showing that LAQ824 treatment leads to the hyperacetylation of histone H4 in tumors. Furthermore, the biological activity of LAQ824 in vivo has been successfully monitored non-invasively using 3′-deoxy-3′-[18F]fluorothymidine positron emission tomography ([18F]FLT-PET), which measures changes in thymidine (B127349) kinase 1 (TK1), a downstream target regulated by the LAQ824-p21-Rb pathway.[19]

Table 2: In Vivo Activity of LAQ824 in HCT116 Xenograft Model

| Treatment Group | Dose | Outcome | Reference |

| LAQ824 | 5 mg/kg | Significant decrease in tumor [18F]FLT uptake | |

| LAQ824 | 25 mg/kg | Significant, dose-dependent decrease in tumor [18F]FLT uptake | |

| LAQ824 | 100 mg/kg | Inhibitory effects on tumor growth | [4] |

Clinical Development

Based on its promising preclinical profile, LAQ824 advanced into Phase I clinical trials for patients with advanced solid tumors and hematologic malignancies.

Phase I Study Design

A key Phase I, open-label, dose-escalating study was conducted to determine the safety, tolerability, maximum tolerated dose (MTD), and the pharmacokinetic-pharmacodynamic profile of LAQ824.[7][11][12] The drug was administered as a 3-hour intravenous infusion on days 1, 2, and 3 of a 21-day cycle.[7][11][12] Dose escalation followed a modified continual reassessment method.[7][11]

Clinical Findings

A total of 39 patients were treated across seven dose levels ranging from 6 to 100 mg/m².[7][11][12] The most common dose-limiting toxicities (DLTs) included transaminitis, fatigue, atrial fibrillation, raised serum creatinine, and hyperbilirubinemia.[7][11][12]

Pharmacokinetic analysis showed that the area under the plasma concentration curve (AUC) increased proportionally with the dose.[7][11][12] The median terminal half-life of LAQ824 ranged from 8 to 14 hours.[7][11][12]

Table 3: Summary of Phase I Pharmacokinetic Parameters for LAQ824

| Dose Level (mg/m²) | Mean AUC₀₋₂₄ on Day 1 (ng·h/mL) | Median Terminal Half-life (hours) | Reference |

| 6 | 240.6 | 8 - 14 | [8] |

| 72 | 2721.7 | 8 - 14 | [8] |

Pharmacodynamic studies on peripheral blood mononuclear cells (PBMCs) and tumor biopsies confirmed target engagement.[7][11] A consistent accumulation of acetylated histones was observed post-treatment starting at the 24 mg/m² dose level.[7][11][12] At higher doses, changes consistent with HSP90 inhibition, such as modulation of HSP90 client proteins and increased HSP72 levels, were also observed.[7][11]

While no objective responses were documented in this trial, three patients experienced stable disease for up to 14 months.[7][11][12] Based on the safety and pharmacodynamic data, future efficacy trials were recommended to evaluate doses in the range of 24 to 72 mg/m².[7][11][12]

Key Experimental Protocols

The development of LAQ824 relied on a series of standard and specialized assays to determine its potency, mechanism, and efficacy.

HDAC Inhibition Assay

-

Objective: To determine the in vitro potency of LAQ824 against HDAC enzymes.

-

Methodology:

-

HDAC enzymes are partially purified from cell lysates (e.g., H1299 cells) using ion-exchange chromatography.[4]

-

The enzymatic reaction is typically conducted in a 96-well plate format.

-

The purified enzyme is incubated with a fluorogenic or radiolabeled acetylated substrate in the presence of varying concentrations of LAQ824.

-

After a set incubation period, a developing solution (e.g., containing a protease like trypsin for fluorogenic substrates) is added to stop the reaction and generate a signal.

-

The signal (fluorescence or radioactivity) is measured, which is proportional to the HDAC activity.

-

Data are plotted as percent inhibition versus inhibitor concentration to calculate the IC50 value.

-

Cell Proliferation Assay (MTS/MTT)

-

Objective: To measure the antiproliferative effect of LAQ824 on cancer cell lines.

-

Methodology:

-

Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 3 x 10⁴ cells/well) and allowed to adhere overnight.[20]

-

The following day, the culture medium is replaced with fresh medium containing serial dilutions of LAQ824. Control wells receive vehicle only.

-

Cells are incubated for a specified duration (e.g., 24, 48, or 72 hours).

-

At the end of the incubation, a solution of MTS (or MTT) reagent is added to each well.

-

The plates are incubated for 1-4 hours to allow viable cells to convert the tetrazolium salt into a colored formazan (B1609692) product.

-

The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.

-

Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.

-

Western Blot Analysis for Pharmacodynamic Markers

-

Objective: To assess the effect of LAQ824 on target proteins and downstream signaling molecules.

-

Methodology:

-

Cells or tissues (e.g., PBMCs from patients, tumor biopsies) are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7][21]

-

Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked with a protein solution (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., acetylated-Histone H3/H4, p21, HSP72, HSP90 client proteins, β-actin as a loading control).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry can be used for semi-quantitative analysis.

-

Xenograft Tumor Model

-

Objective: To evaluate the in vivo antitumor efficacy of LAQ824.

-

Methodology:

-

Human cancer cells (e.g., HCT116) are harvested and injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nu/nu mice).[4][22]

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and control (vehicle) groups.

-

LAQ824 is administered according to a predefined schedule and route (e.g., daily intraperitoneal or intravenous injection).

-

Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

-

Animal body weight and general health are monitored as indicators of toxicity.

-

At the end of the study, mice are euthanized, and tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry).

-

Caption: General Preclinical Development Workflow for LAQ824.

Conclusion

LAQ824 (Dacinostat) is a potent, structurally novel HDAC inhibitor that has undergone a rigorous discovery and development process. Its unique dual mechanism, involving both direct epigenetic modulation through histone hyperacetylation and indirect oncogenic pathway disruption via HSP90 inhibition, makes it a compelling anticancer agent. Preclinical studies have consistently demonstrated its efficacy in various cancer models. Phase I clinical trials have established a manageable safety profile and confirmed its biological activity in patients at well-tolerated doses. The journey of LAQ824 from a rational drug design concept to a clinical-stage compound provides a valuable blueprint for the development of targeted epigenetic therapies. Further clinical investigation, particularly in combination with other anticancer agents, will be crucial to fully define its therapeutic potential in oncology.

References

- 1. The discovery of NVP-LAQ824: from concept to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective growth inhibition of tumor cells by a novel histone deacetylase inhibitor, NVP-LAQ824 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. NVP-LAQ824 is a potent novel histone deacetylase inhibitor with significant activity against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ascopubs.org [ascopubs.org]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 12. Phase I pharmacokinetic and pharmacodynamic study of LAQ824, a hydroxamate histone deacetylase inhibitor with a heat shock protein-90 inhibitory profile, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. The deacetylase inhibitor LAQ824 induces notch signalling in haematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Review Reports - Inhibition of Notch Signaling Enhances Antitumor Activity of Histone Deacetylase Inhibitor LAQ824 | MDPI [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Histone deacetylase inhibitor NVP-LAQ824 has significant activity against myeloid leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. NVP-LAQ824; LAQ-824; Dacinostat - HDAC Inhibitor [hdacis.com]

- 19. In vivo biological activity of the histone deacetylase inhibitor LAQ824 is detectable with 3'-deoxy-3'-[18F]fluorothymidine positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ashpublications.org [ashpublications.org]

- 21. Phase I Pharmacokinetic and Pharmacodynamic Study of LAQ824, a Hydroxamate Histone Deacetylase Inhibitor with a Heat Sh… [ouci.dntb.gov.ua]

- 22. Selective growth inhibition of tumor cells by a novel histone deacetylase inhibitor, NVP-LAQ824. - OAK Open Access Archive [oak.novartis.com]

The In Vitro Biological Activity of NVP-LAQ824: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-LAQ824, also known as Dacinostat, is a potent, cinnamic hydroxamic acid-based histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a variety of cancer cell lines. This technical guide provides an in-depth overview of the in vitro biological activities of NVP-LAQ824, focusing on its mechanism of action, effects on cell proliferation, cell cycle progression, and apoptosis. Detailed experimental protocols for key assays are provided, along with a summary of its quantitative inhibitory concentrations. Signaling pathway and experimental workflow diagrams are included to visually represent the compound's cellular effects and the methodologies used for its characterization.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In many cancers, HDACs are overexpressed or aberrantly recruited to gene promoters, resulting in the silencing of tumor suppressor genes.

NVP-LAQ824 is a potent inhibitor of HDAC enzymes, with an IC50 of approximately 32 nM in cell-free assays.[1][2] Its inhibition of HDAC activity leads to the hyperacetylation of histones, which in turn results in the relaxation of chromatin and the re-expression of silenced genes, including those involved in cell cycle control and apoptosis. This guide summarizes the key in vitro biological effects of NVP-LAQ824.

Quantitative Data Summary

The in vitro potency of NVP-LAQ824 has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell growth inhibition are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colon Carcinoma | 0.01 | [1] |

| H1299 | Non-small Cell Lung Carcinoma | 0.15 | [1] |

| MM.1S | Multiple Myeloma | 0.1 (at 24 hours) | [3] |

| DU145 | Prostate Cancer | 0.018 | [2] |

| PC3 | Prostate Cancer | 0.023 | [2] |

| MDA-MB-435 | Breast Cancer | 0.039 | [2] |

Mechanism of Action: Histone Deacetylase Inhibition

NVP-LAQ824 exerts its primary effect by inhibiting the enzymatic activity of histone deacetylases. This leads to an accumulation of acetylated histones, a hallmark of a more open and transcriptionally active chromatin state.

Biological Effects

Cell Cycle Arrest

Treatment of cancer cells with NVP-LAQ824 leads to a significant alteration in cell cycle progression. Flow cytometry studies have consistently shown that NVP-LAQ824 induces a G2/M phase arrest in both tumor and normal cell lines.[4] This arrest is often accompanied by an increase in the expression of the cyclin-dependent kinase inhibitor p21.[3]

Induction of Apoptosis

A key anti-tumor effect of NVP-LAQ824 is its ability to induce programmed cell death, or apoptosis, in cancer cells. This is evidenced by an increase in the sub-G1 population in cell cycle analysis and confirmed by Annexin V staining.[4] The apoptotic signaling cascade initiated by NVP-LAQ824 involves the activation of caspases and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[3]

Anti-Angiogenic Effects

In addition to its direct effects on tumor cells, NVP-LAQ824 has been shown to inhibit angiogenesis. It can down-regulate the expression of hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF) in tumor cells.[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubate for 24 hours.[6]

-

Compound Treatment: Prepare serial dilutions of NVP-LAQ824 in culture medium. Add the desired concentrations of NVP-LAQ824 to the wells in triplicate and incubate for the desired time period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).[6]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining

This protocol provides a general procedure for cell cycle analysis using propidium iodide (PI) staining and flow cytometry.[7][8][9][10][11]

-

Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample. For adherent cells, trypsinize and collect the cells.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 400 µL of PBS and add 1 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing to prevent clumping.[7] Incubate on ice for at least 30 minutes.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in 500 µL of nucleic acid staining solution containing 100 µg/mL RNase A to degrade RNA.[11]

-

PI Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate for 30 minutes at room temperature in the dark.[8]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V and Propidium Iodide Staining

This protocol outlines the detection of apoptosis using Annexin V-FITC and propidium iodide (PI).[12][13][14][15]

-

Cell Treatment: Treat cells with NVP-LAQ824 at the desired concentration and for the appropriate time to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (100 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Western Blotting for Histone Acetylation

This protocol describes the detection of acetylated histones by Western blotting.[16][17][18]

-

Protein Extraction: Treat cells with NVP-LAQ824. Extract histones using an acid extraction method or a nuclear extraction kit.[17][19]

-

Protein Quantification: Determine the protein concentration of the extracts using a suitable protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a 15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

NVP-LAQ824 is a potent histone deacetylase inhibitor with significant in vitro anti-tumor activity across a broad range of cancer cell lines. Its ability to induce cell cycle arrest, promote apoptosis, and inhibit angiogenesis underscores its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a framework for the further investigation of NVP-LAQ824 and other HDAC inhibitors in preclinical cancer research.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NVP-LAQ824 is a potent novel histone deacetylase inhibitor with significant activity against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective growth inhibition of tumor cells by a novel histone deacetylase inhibitor, NVP-LAQ824. - OAK Open Access Archive [oak.novartis.com]

- 5. The histone deacetylase inhibitor NVP-LAQ824 inhibits angiogenesis and has a greater antitumor effect in combination with the vascular endothelial growth factor receptor tyrosine kinase inhibitor PTK787/ZK222584 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 8. vet.cornell.edu [vet.cornell.edu]

- 9. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. kumc.edu [kumc.edu]

- 13. immunostep.com [immunostep.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]

- 16. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 19. biochem.slu.edu [biochem.slu.edu]

Dacinostat's Effect on Histone Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dacinostat (also known as LAQ824 or NVP-LAQ824), a potent pan-histone deacetylase (HDAC) inhibitor. It details the compound's core mechanism of action, its quantitative effects on histone and non-histone protein acetylation, and the resultant cellular signaling pathways. Furthermore, this guide furnishes detailed protocols for key experimental assays used to characterize the activity of Dacinostat and other HDAC inhibitors.

Core Mechanism of Action

Gene expression is dynamically regulated by the post-translational modification of histone proteins. The enzymes Histone Acetyltransferases (HATs) add acetyl groups to lysine (B10760008) residues on histone tails, neutralizing their positive charge and relaxing the chromatin structure. This "euchromatin" state allows transcription factors to access DNA and initiate gene expression. Conversely, Histone Deacetylases (HDACs) remove these acetyl groups, leading to a more condensed chromatin structure ("heterochromatin") and transcriptional repression.[1]

Dacinostat is a hydroxamic acid-based pan-HDAC inhibitor that potently inhibits Class I and II HDAC enzymes.[2] Its mechanism of action involves the hydroxamic acid moiety chelating the zinc ion (Zn²⁺) essential for catalysis within the active site of these enzymes. This inhibition blocks the removal of acetyl groups, leading to an accumulation of acetylated histones (hyperacetylation) and a more open chromatin state, which subsequently alters the expression of a subset of genes that regulate critical cellular processes like cell cycle progression and apoptosis.[3]

Quantitative Data Presentation

Dacinostat's potency has been quantified against purified HDAC enzymes and various cancer cell lines. Its primary biological effect is the marked increase in the acetylation of histone proteins, particularly histones H3 and H4.

Table 1: Inhibitory Potency of Dacinostat

| Target | IC₅₀ Value | Cell Line / Assay Type | Reference |

| HDAC Enzymes | |||

| Pan-HDAC | 32 nM | Cell-free enzymatic assay | [4][5] |

| HDAC1 | 9 nM | Cell-free enzymatic assay | [5] |

| Cancer Cell Lines | (Cell Growth Inhibition) | ||

| Colon Cancer (HCT116) | 0.01 µM (10 nM) | Proliferation Assay | [4] |

| Lung Carcinoma (H1299) | 0.15 µM (150 nM) | Proliferation Assay | [4] |

| Prostate Cancer (DU145) | 18 nM | Proliferation Assay | [5] |

| Prostate Cancer (PC3) | 23 nM | Proliferation Assay | [5] |

| Breast Cancer (MDA435) | 39 nM | Proliferation Assay | [5] |

Table 2: Effect of Dacinostat on Protein Acetylation

| Protein Target | Observed Effect | Method of Detection | Reference |

| Histone Proteins | |||

| Histone H3 | Increased acetylation | Western Blot | [1][6] |

| Histone H4 | Increased acetylation | Western Blot | [1][6] |

| Non-Histone Proteins | |||

| p53 | Acetylation and stabilization | Immunoprecipitation/Western Blot | [3] |

Downstream Signaling Pathways and Cellular Effects

The inhibition of HDACs by Dacinostat initiates a cascade of events, primarily driven by changes in gene transcription, that culminate in anti-tumor effects such as cell cycle arrest and apoptosis.

-

Cell Cycle Arrest: A primary target of Dacinostat-mediated transcriptional activation is the CDKN1A gene, which encodes the p21 protein.[3][4] p21 is a potent cyclin-dependent kinase (CDK) inhibitor. Its upregulation leads to the inhibition of CDK complexes, resulting in hypophosphorylation of the retinoblastoma (Rb) protein and subsequent cell cycle arrest, often at the G1/S or G2/M checkpoint.[4]

-

Apoptosis: Dacinostat induces apoptosis selectively in cancer cells.[3] This is achieved by altering the balance of pro- and anti-apoptotic proteins. For instance, HDAC inhibition can upregulate pro-apoptotic genes while downregulating survival signals.

-

Modulation of Oncogenic Pathways: Dacinostat has been shown to affect key cancer-related signaling pathways. In medulloblastoma, it reduces the expression of the proto-oncogene c-Myc and inhibits the pro-survival Akt signaling pathway.[7][8]

Experimental Protocols

Validating the mechanism and efficacy of HDAC inhibitors like Dacinostat requires a suite of specialized molecular biology techniques. Below are detailed methodologies for essential assays.

This assay directly measures the enzymatic activity of HDACs in cell lysates or with purified enzymes and the inhibitory effect of compounds.

Methodology:

-

Sample Preparation: Prepare nuclear extracts or cell lysates from control and Dacinostat-treated cells. Determine protein concentration using a standard method (e.g., BCA assay).

-

Reaction Setup: In a 96-well microplate, add diluted samples (10-50 µg of protein) to wells. Include a positive control (e.g., HeLa nuclear extract) and a negative control (e.g., sample with a known potent inhibitor like Trichostatin A).[9]

-

Reaction Initiation: Add HDAC Assay Buffer followed by a fluorometric HDAC substrate (e.g., Boc-Lys(Ac)-AMC).[10]

-

Incubation: Incubate the plate at 37°C for 30-60 minutes. During this time, active HDACs will deacetylate the substrate.

-

Development: Stop the enzymatic reaction by adding a Developer solution. This solution contains a protease that specifically cleaves the deacetylated substrate, releasing a fluorophore.[11] Incubate at 37°C for an additional 15-30 minutes.[9]

-

Measurement: Read the fluorescence using a microplate reader at an appropriate excitation/emission wavelength (e.g., Ex/Em = 350-380/440-460 nm).[12] Activity is proportional to the fluorescence signal.

This technique is the gold standard for visualizing the increase in histone acetylation following treatment with an HDAC inhibitor.

Methodology:

-

Cell Treatment & Lysis: Treat cultured cells with Dacinostat for a specified time (e.g., 24 hours). Harvest cells and perform histone extraction, typically using an acid extraction protocol (0.2 N HCl) to isolate the basic histone proteins.[13]

-

Protein Quantification: Neutralize the acid-extracted histones and determine the protein concentration.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 15% SDS-polyacrylamide gel.[6] Histone H3 is ~17 kDa and H4 is ~11 kDa.[13]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

-

Blocking: Block the membrane for 1 hour at room temperature using 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[14]

-

Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3).

-

Washing & Secondary Antibody: Wash the membrane extensively with TBST. Incubate for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[13] Quantify band intensity and normalize the acetylated histone signal to the total histone signal.

ChIP assays are used to determine if a specific protein (or a modified protein, like an acetylated histone) is associated with a specific genomic region, such as a gene promoter.

Methodology:

-

Cross-linking: Treat cells with Dacinostat. Add formaldehyde (B43269) directly to the culture medium to cross-link proteins to DNA. Quench the reaction with glycine.[15]

-

Cell Lysis & Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the chromatin and shear it into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion (e.g., MNase).[16]

-

Immunoprecipitation (IP): Incubate the sheared chromatin overnight at 4°C with an antibody specific for an acetylated histone mark of interest (e.g., anti-acetyl-H3K9). A no-antibody or IgG control is essential.[16]

-

Isolate Complexes: Add Protein A/G-conjugated magnetic beads to capture the antibody-chromatin complexes.[16]

-

Washing: Wash the beads multiple times with buffers of increasing stringency (low salt, high salt, LiCl) to remove non-specifically bound chromatin.

-

Elution & Reverse Cross-linking: Elute the chromatin from the antibody/bead complex. Reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt concentration.[16]

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Analysis: Quantify the amount of specific DNA sequences (e.g., the p21 promoter) in the immunoprecipitated sample using quantitative PCR (qPCR). Results are typically expressed as a percentage of the input chromatin.[17]

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. researchgate.net [researchgate.net]

- 3. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reduced chromatin binding of MYC is a key effect of HDAC inhibition in MYC amplified medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. c-Myc Modulation and Acetylation Is a Key HDAC Inhibitor Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HDAC Activity Assay Kit (Fluorometric) (ab1438) is not available | Abcam [abcam.co.jp]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. bosterbio.com [bosterbio.com]

- 16. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. epigenome-noe.net [epigenome-noe.net]

The Pharmacodynamics of Dacinostat: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dacinostat, also known as NVP-LAQ824, is a potent, second-generation pan-histone deacetylase (HDAC) inhibitor belonging to the hydroxamic acid class of compounds.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[2] Dysregulation of HDAC activity is a common feature in many cancers, leading to aberrant gene expression and promoting tumorigenesis.[3] Dacinostat has demonstrated significant anti-proliferative and pro-apoptotic activity in a wide range of hematological and solid tumors in preclinical and clinical studies.[4] This technical guide provides a comprehensive overview of the pharmacodynamics of Dacinostat, including its mechanism of action, effects on cellular signaling pathways, and detailed experimental protocols for its evaluation.

Mechanism of Action

Dacinostat exerts its primary pharmacodynamic effect through the non-selective inhibition of class I, IIa, and IIb histone deacetylases.[1] By binding to the zinc-containing active site of HDAC enzymes, Dacinostat prevents the removal of acetyl groups from histone tails.[5] This leads to an accumulation of acetylated histones (hyperacetylation), resulting in a more relaxed chromatin structure.[2] This "open" chromatin state allows for the transcriptional activation of previously silenced genes, including tumor suppressor genes and cell cycle inhibitors.[2][6]

One of the key downstream effects of Dacinostat-mediated HDAC inhibition is the transcriptional activation of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).[7][8] Dacinostat has been shown to activate the p21 promoter, leading to increased p21 protein expression.[7][8] p21, in turn, inhibits cyclin-dependent kinases (CDKs), leading to hypophosphorylation of the retinoblastoma protein (Rb).[7] This prevents the release of the E2F transcription factor, thereby inducing cell cycle arrest, primarily at the G2/M phase.[4][6]

Beyond its effects on histones, Dacinostat also influences the acetylation status and function of various non-histone proteins involved in critical cellular processes. This includes the acetylation of HSP90, which leads to the degradation of its client oncoproteins.[6]

Quantitative Pharmacodynamic Data

The inhibitory potency of Dacinostat against HDAC enzymes and its anti-proliferative effects on various cancer cell lines have been quantified in numerous studies. The following tables summarize these key quantitative data.

| Target | IC50 Value | Reference |

| Pan-HDAC | 32 nM | [9] |

| HDAC1 | 9 nM | [9] |

Table 1: In Vitro HDAC Inhibition by Dacinostat

| Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |

| HCT116 | Colon Cancer | Growth Inhibition | 0.01 µM | [7] |

| H1299 | Non-small Cell Lung Carcinoma | Growth Inhibition | 0.15 µM | [7] |

| Daoy | Medulloblastoma | Cell Viability (MTT) | ~0.1 µM | [1] |

| D283 | Medulloblastoma | Cell Viability (MTT) | ~0.01 µM | [1] |

| A549 | Non-small Cell Lung Cancer | Growth Inhibition | < 1 µM | [10] |

| DU145 | Prostate Cancer | Growth Inhibition | < 1 µM | [10] |

| PC3 | Prostate Cancer | Growth Inhibition | < 1 µM | [10] |

| MDA-MB-435 | Breast Cancer | Growth Inhibition | < 1 µM | [10] |

Table 2: In Vitro Anti-proliferative Activity of Dacinostat in Various Cancer Cell Lines

| Xenograft Model | Dose and Schedule | Effect | Reference |

| HCT116 Human Colon Tumor | 100 mg/kg, i.v. | Dose-dependent inhibition of tumor growth | [7] |

| Daoy Medulloblastoma | 20 mg/kg, i.p., every other day | Significant suppression of tumor growth | [1] |

Table 3: In Vivo Antitumor Efficacy of Dacinostat in Xenograft Models

Signaling Pathways Modulated by Dacinostat

Dacinostat impacts several critical signaling pathways that are frequently dysregulated in cancer. The primary mechanism involves the re-expression of silenced tumor suppressor genes. Additionally, Dacinostat has been shown to modulate pathways involved in cell survival and proliferation, such as the PI3K/Akt and c-Myc pathways.

Dacinostat-Induced Cell Cycle Arrest and Apoptosis

References

- 1. Dacinostat (LAQ824) | 达诺司他 | HDAC 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]

- 2. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. benchchem.com [benchchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. apexbt.com [apexbt.com]

Dacinostat as a Potent Activator of the p21 Promoter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacinostat (formerly known as LAQ824 or NVP-LAQ824) is a novel hydroxamic acid-based inhibitor of histone deacetylases (HDACs) that has demonstrated significant potential as an anti-cancer agent. One of its key mechanisms of action is the robust activation of the cyclin-dependent kinase inhibitor p21 (also known as WAF1/Cip1), a critical regulator of cell cycle progression and apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms underlying dacinostat-mediated p21 promoter activation, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.

Introduction

Dacinostat is a potent, broad-spectrum HDAC inhibitor with an IC50 of 32 nM in cell-free assays. By inhibiting the enzymatic activity of HDACs, dacinostat leads to the hyperacetylation of histone and non-histone proteins, resulting in the modulation of gene expression. A primary target of this epigenetic regulation is the CDKN1A gene, which encodes the p21 protein. The induction of p21 by dacinostat is a key event that contributes to its anti-proliferative and pro-apoptotic effects in various cancer cell lines. This guide will explore the specifics of this activation, providing researchers with the necessary information to investigate and leverage this mechanism in their own studies.

Quantitative Data on Dacinostat's Activity

The following tables summarize the key quantitative parameters of dacinostat's activity related to HDAC inhibition, p21 promoter activation, and its anti-proliferative effects on cancer cell lines.

Table 1: In Vitro Efficacy of Dacinostat

| Parameter | Value | Cell Line/Assay Conditions | Reference(s) |

| HDAC Inhibition (IC50) | 32 nM | Cell-free assay | |

| p21 Promoter Activation (AC50) | 0.30 µM | Reporter gene assay | |

| Growth Inhibition (IC50) | 0.01 µM | HCT116 (colon cancer) | |

| 0.15 µM | H1299 (non-small cell lung cancer) | ||

| 18 nM | DU145 (prostate cancer) | ||

| 23 nM | PC3 (prostate cancer) | ||

| 39 nM | MDA-MB-231 (breast cancer) |

Table 2: Time-Course of p21 mRNA and Protein Induction by a Hydroxamic Acid-Based HDAC Inhibitor (SAHA)

Data for SAHA, a structurally and functionally similar HDAC inhibitor to dacinostat, is presented as a proxy to illustrate the typical kinetics of p21 induction.

| Time Point | p21 mRNA Fold Increase | p21 Protein Fold Increase | Reference(s) |

| 2 hours | ~2.5 | Slight increase | |

| 6 hours | ~3.0 | ~3 | |

| 15 hours | ~5.5 | ~9 | |

| 24 hours | Decreased from peak | ~6 |

Signaling Pathways in Dacinostat-Mediated p21 Activation

Dacinostat activates the p21 promoter primarily through the inhibition of Class I and II HDACs. This leads to a cascade of events at the chromatin level, ultimately resulting in the transcriptional activation of the CDKN1A gene. The activation is generally considered to be p53-independent, which is significant for cancer therapy as the p53 tumor suppressor is often mutated in cancer cells.

Figure 1: Dacinostat-induced p21 activation pathway.

Recent studies have also implicated the Ataxia Telangiectasia Mutated (ATM) kinase in the induction of p21 by HDAC inhibitors, suggesting a potential cross-talk between DNA damage response pathways and epigenetic regulation. Furthermore, the histone variant H2A.Z has been shown to be involved in the HDACi-mediated activation of p21, particularly in p53-deficient cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of dacinostat on p21 promoter activation.

Western Blotting for p21 Protein Expression

This protocol details the detection and quantification of p21 protein levels in cells treated with dacinostat.

Figure 2: Western blotting experimental workflow.

Methodology:

-

Cell Seeding and Treatment: Seed cells (e.g., A549, HCT116) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of dacinostat (e.g., 0.1, 0.5, 1, 5 µM) for a fixed time (e.g., 24 hours) for a dose-response experiment, or with a fixed concentration (e.g., 1 µM) for various time points (e.g., 0, 6, 12, 24, 48 hours) for a time-course study.

-

Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Mix the protein lysates with 4x Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein (20-30 µg) per lane onto a 12-15% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against p21 overnight at 4°C. Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for assessing the acetylation status of histones H3 and H4 at the p21 promoter following dacinostat treatment.

Figure 3: Chromatin Immunoprecipitation (ChIP) workflow.

Methodology:

-

Cell Treatment and Cross-linking: Treat cells with dacinostat as described for Western blotting. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction by adding glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose/magnetic beads. Incubate the chromatin overnight at 4°C with an antibody specific for acetylated histone H3 or H4. As a negative control, use a non-specific IgG antibody.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

Quantitative PCR (qPCR): Perform qPCR using primers designed to amplify a region of the p21 promoter known to contain Sp1 binding sites. Analyze the data using the percent input method.

Luciferase Reporter Assay for p21 Promoter Activity

This assay quantitatively measures the activation of the p21 promoter in response to dacinostat.

Methodology:

-

Plasmid Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing the p21 promoter region and a Renilla luciferase control plasmid (for normalization of transfection efficiency).

-

Dacinostat Treatment: After 24 hours of transfection, treat the cells with various concentrations of dacinostat for an additional 24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Conclusion

Dacinostat is a potent inducer of p21 expression, acting through the inhibition of HDACs and subsequent hyperacetylation of histones at the p21 promoter. This activation is a key contributor to the anti-cancer properties of dacinostat. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the molecular pharmacology of dacinostat and its role as a p21 promoter activator. Further research into the interplay of dacinostat with other signaling pathways, such as the ATM and H2A.Z-mediated pathways, will continue to elucidate the full spectrum of its anti-neoplastic activity.

Dacinostat: A Technical Guide to its Role in Cell Cycle Arrest and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacinostat (formerly known as LAQ824 or NVP-LAQ824) is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor belonging to the hydroxamic acid class of compounds. It has demonstrated significant anti-proliferative and pro-apoptotic activity in a wide range of cancer cell lines and in preclinical xenograft models. This technical guide provides an in-depth overview of the molecular mechanisms by which dacinostat induces cell cycle arrest and apoptosis, with a focus on the underlying signaling pathways. Detailed experimental protocols for key assays and a summary of quantitative data from relevant studies are presented to facilitate further research and drug development efforts in this area.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from the lysine (B10760008) residues of histones. This deacetylation leads to a more condensed chromatin structure, thereby repressing transcription. In many cancers, HDACs are overexpressed or aberrantly recruited to promoter regions of tumor suppressor genes, leading to their silencing and contributing to tumorigenesis.

Dacinostat is a potent inhibitor of both class I and class II HDACs.[1] By inhibiting HDAC activity, dacinostat promotes histone hyperacetylation, leading to a more relaxed chromatin structure and the re-expression of silenced genes, including those involved in the control of the cell cycle and apoptosis.[2] This guide will delve into the specific molecular pathways affected by dacinostat that culminate in cell cycle arrest and programmed cell death.

Mechanism of Action: Cell Cycle Arrest

Dacinostat primarily induces cell cycle arrest in the G2/M phase in both tumor cells and normal fibroblasts.[3] However, the antiproliferative effect is selective towards tumor cells.[4] A key mediator of dacinostat-induced cell cycle arrest is the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21 (also known as WAF1/CIP1).[3][4]

Dacinostat activates the transcription of the p21 gene by promoting the acetylation of histones at the p21 promoter.[4] The p21 protein then binds to and inhibits the activity of cyclin E/CDK2 and cyclin A/CDK2 complexes.[5][6][7] The inhibition of these CDKs prevents the phosphorylation of the retinoblastoma protein (Rb).[3] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and progression, thus contributing to cell cycle arrest.[8]

Furthermore, studies in medulloblastoma cells have shown that dacinostat treatment leads to a significant increase in the percentage of cells in the G2/M phase.[4]

Quantitative Data: Cell Cycle Analysis

| Cell Line | Treatment | Time (h) | % G0/G1 | % S | % G2/M | Reference |

| Daoy (Medulloblastoma) | Dacinostat (0.1 µM) | 24 | - | - | Increased | [4] |

| Daoy (Medulloblastoma) | Dacinostat (0.1 µM) | 48 | - | - | Significantly Increased | [4] |

| D283 (Medulloblastoma) | Dacinostat (0.01 µM) | 24 | - | - | Increased | [4] |

| D283 (Medulloblastoma) | Dacinostat (0.01 µM) | 48 | - | - | Significantly Increased | [4] |

| HCT116 (Colon Cancer) | Dacinostat (Low Conc.) | - | Arrested | - | - | [9] |

| Tumor Cell Lines | NVP-LAQ824 | - | - | - | Arrested | [10] |

| Normal Diploid Fibroblasts | NVP-LAQ824 | - | - | - | Arrested | [3] |

Note: "-" indicates data not specified in the cited source.

Mechanism of Action: Apoptosis

Dacinostat induces apoptosis in a variety of cancer cell lines, while largely sparing normal cells.[3][10] The induction of apoptosis is a key component of its anti-cancer activity. Dacinostat can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[11]

The intrinsic pathway is often initiated by the upregulation of pro-apoptotic BH3-only proteins of the Bcl-2 family, such as Bim, Bid, and Bmf.[11] This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade. The extrinsic pathway can be engaged through the upregulation of death receptors (e.g., TRAIL receptors) and their ligands.[11]

A common downstream event in dacinostat-induced apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[4] Activated caspase-3 cleaves a number of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis.[4][12]

Quantitative Data: Apoptosis Assays

| Cell Line | Treatment | Time (h) | % Apoptotic Cells (Increase vs. Control) | Reference |

| Daoy (Medulloblastoma) | Dacinostat (0.1 µM) | 48 | 24% | [3][4] |

| D283 (Medulloblastoma) | Dacinostat (0.01 µM) | 48 | 14% | [3][4] |

Experimental Protocols

The following are detailed protocols for key experiments used to assess the effects of dacinostat on cell cycle and apoptosis.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. A high-throughput screening identifies histone deacetylase inhibitors as therapeutic agents against medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. researchgate.net [researchgate.net]

- 10. Selective growth inhibition of tumor cells by a novel histone deacetylase inhibitor, NVP-LAQ824 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]

Dacinostat in Hematologic Malignancies: A Preliminary Technical Review

Abstract: Dacinostat (also known as NVP-LAQ824 or LAQ824) is a potent, novel hydroxamate-based histone deacetylase (HDAC) inhibitor that has demonstrated significant preclinical activity in various cancer models, including hematologic malignancies.[1][2] As a member of the cinnamic acid derivatives, it acts as a pan-HDAC inhibitor, inducing cell cycle arrest, differentiation, and apoptosis in tumor cells.[3][4] Preliminary studies have highlighted its impressive antileukemic effects at low nanomolar concentrations and its ability to prolong survival in animal models of multiple myeloma.[1] This technical guide provides a consolidated overview of the preliminary preclinical and early clinical data on Dacinostat, focusing on its mechanism of action, quantitative efficacy, and associated experimental methodologies for researchers and drug development professionals in oncology.

Core Mechanism of Action